molecular formula C20H21N3O3S B12486809 N,N-diethyl-4-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}benzamide

N,N-diethyl-4-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}benzamide

Cat. No.: B12486809
M. Wt: 383.5 g/mol
InChI Key: LQARIWRURHDFQR-UHFFFAOYSA-N
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Description

N,N-DIETHYL-4-[2-(2-OXO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDO]BENZAMIDE is a complex organic compound that features a benzamide core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzothiazole moiety within its structure suggests potential biological activity, making it a subject of interest in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIETHYL-4-[2-(2-OXO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDO]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the acylation of N,N-diethyl-4-aminobenzamide with 2-(2-oxo-1,3-benzothiazol-3-yl)acetic acid. The reaction is usually carried out in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-DIETHYL-4-[2-(2-OXO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDO]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where nucleophiles such as amines or thiols can replace substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted benzothiazole derivatives

Scientific Research Applications

N,N-DIETHYL-4-[2-(2-OXO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDO]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzothiazole moiety.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N,N-DIETHYL-4-[2-(2-OXO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDO]BENZAMIDE is not fully understood, but it is believed to interact with specific molecular targets within cells. The benzothiazole moiety may play a crucial role in binding to proteins or enzymes, thereby modulating their activity. This interaction could lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities and are known for their biological activities.

    Benzamides: Compounds such as N,N-diethyl-4-aminobenzamide are structurally related and have been studied for their pharmacological properties.

Uniqueness

N,N-DIETHYL-4-[2-(2-OXO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDO]BENZAMIDE is unique due to the combination of the benzamide and benzothiazole moieties within a single molecule. This dual functionality may enhance its biological activity and broaden its range of applications compared to simpler analogs.

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

N,N-diethyl-4-[[2-(2-oxo-1,3-benzothiazol-3-yl)acetyl]amino]benzamide

InChI

InChI=1S/C20H21N3O3S/c1-3-22(4-2)19(25)14-9-11-15(12-10-14)21-18(24)13-23-16-7-5-6-8-17(16)27-20(23)26/h5-12H,3-4,13H2,1-2H3,(H,21,24)

InChI Key

LQARIWRURHDFQR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3SC2=O

Origin of Product

United States

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